molecular formula H3Sn B1234572 Stannyl

Stannyl

Cat. No. B1234572
M. Wt: 121.73 g/mol
InChI Key: WFUJPKYTFSXASN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stannyl is a tin hydride and an inorganic radical.

Scientific Research Applications

  • Cyclization Reactions : Stannyl anions are effective for generating aryl or vinyl anions, which react with carbonyl groups to yield cyclized products (Mori, Isono, Kaneta, & Shibasaki, 1993).

  • Synthesis of Stannyl Ethers : Stannyl ethers can be prepared by an acid-catalyzed reaction of alcohols with tributylstannane, useful for glycosylation reactions (Yamago, Yamada, Nishimura, Ito, Mino, & Yoshida, 2002).

  • Use as Radical Alkylating Agents : Stannyl enolates derived from aromatic ketones show promise as radical alkylating agents, enabling efficient coupling reactions (Miura, Fujisawa, Saito, Wang, & Hosomi, 2001).

  • Nucleophilic Behavior of Stannyl Anions : Studies using a stopped-flow technique suggest that stannyl anions may act as nucleophiles in reactions with primary alkyl halides, which is a significant finding in the field of organometallic chemistry (Kugita, Wakasa, Tamura, & Hayashi, 1998).

  • Tandem Radical Cyclizations : O-stannyl ketyls have been investigated for tandem radical cyclizations, leading to the formation of complex polycyclic products (Enholm & Burroff, 1997).

  • Stannylcyclopropanation of Alkenes : Chromium-mediated reactions with diiodomethylstannanes can efficiently create stannylcyclopropanes, useful for organic synthesis (Murai, Taniguchi, Mizuta, & Takai, 2019).

properties

Product Name

Stannyl

Molecular Formula

H3Sn

Molecular Weight

121.73 g/mol

InChI

InChI=1S/Sn.3H

InChI Key

WFUJPKYTFSXASN-UHFFFAOYSA-N

Canonical SMILES

[SnH3]

Origin of Product

United States

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